molecular formula C7H8BrNO B048712 2-Bromo-3-methoxyaniline CAS No. 112970-44-2

2-Bromo-3-methoxyaniline

Cat. No. B048712
CAS RN: 112970-44-2
M. Wt: 202.05 g/mol
InChI Key: TUNIZJPEKHLBPR-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyaniline is a chemical compound that involves bromination and methoxylation on an aniline ring. It is of interest in organic synthesis and chemical research for its potential applications in material science, pharmaceuticals, and as an intermediate in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of bromo-methoxyaniline derivatives often involves direct bromination of methoxyaniline precursors. Ding Yu-fei (2011) described a method for synthesizing a similar compound, 2-bromo-4-methoxyaniline, in ionic liquid, highlighting the procedure's efficiency, environmental friendliness, and high yield Ding Yu-fei, 2011.

Molecular Structure Analysis

X-ray diffraction studies, such as those by Sergienko et al. (2019), provide insights into the crystal structure of bromo-methoxysalicylidene derivatives, elucidating the stabilization through intramolecular hydrogen bonds and the zwitterionic nature of such molecules V. Sergienko et al., 2019.

Chemical Reactions and Properties

Bromo-methoxyaniline compounds participate in various chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, leading to a wide range of heterocyclic compounds and potential pharmaceuticals. The study by Subashini et al. (2021) on benzylideneaniline compounds provides examples of such reactivity and the synthesis of crystals with significant optical and biological properties A. Subashini et al., 2021.

Physical Properties Analysis

Studies on related bromo-methoxy compounds reveal that their physical properties, such as melting points and crystallinity, can be characterized using techniques like thermogravimetric and differential thermal analyses. These properties are essential for understanding the stability and applicability of such compounds in various conditions.

Chemical Properties Analysis

The chemical properties of bromo-methoxyaniline derivatives, including reactivity, electrophilicity, and potential for forming complex structures, are critical for their application in synthesis and material science. Research by Rizwan et al. (2021) on bromo-thiophene derivatives offers insights into the Suzuki cross-coupling reactions and the non-linear optical properties of these compounds, highlighting the versatility and utility of bromo-methoxyaniline structures in advanced materials and chemical synthesis Komal Rizwan et al., 2021.

Scientific Research Applications

  • Synthesis of 3-Bromoquinolin-6-ols

    2-Bromo-3-methoxyaniline is used in the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols. This process involves transforming 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines, demonstrating its versatility as a reagent (Lamberth et al., 2014).

  • Inhibition of Zinc Metal Corrosion

    A derivative of 2-Bromo-3-methoxyaniline, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, effectively inhibits zinc metal corrosion in acidic solutions. Its optimum concentration for this purpose is 500 ppm, showcasing its potential in corrosion prevention (Assad et al., 2015).

  • Antitumor Activity

    A novel compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido [4,5-a]carbazole, synthesized from 2-Bromo-3-methoxyaniline, shows promising antitumor activity against specific cancer cell lines. This highlights its potential in cancer research and therapy (Murali et al., 2017).

  • Environmental Applications in Synthesis

    A practical synthesis method for 2-bromo-6-methoxynaphthalene, using environmentally benign substitutes for methyl halides, demonstrates the potential of 2-Bromo-3-methoxyaniline in industrial applications. This method is notable for its environmental friendliness (Xu & He, 2010).

  • Ionic Liquid Synthesis

    2-Bromo-3-methoxyaniline is synthesized in ionic liquid, offering advantages like easy material access, good yield, simple operation, and environmental benignity (Ding Yu-fei, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-bromo-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNIZJPEKHLBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448048
Record name 2-Bromo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxyaniline

CAS RN

112970-44-2
Record name 2-Bromo-3-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112970-44-2
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Synthesis routes and methods I

Procedure details

2-Bromo-3-nitroanisole 1b3 (1.00 g; 4.31 mmol) was dissolved in glacial acetic acid (11.0 mL)/ethanol (11.0 mL) and to the solution was added iron powder (0.98 g; 17.5 mmol). The mixture was stirred at reflux for 3.5 hr and worked up. The reaction mixture was diluted with water (35 mL), neutralized with solid Na2CO3 and the product extracted with CH2Cl2 (3×50 mL). The extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the crude product, 2-bromo-3 methoxyaniline 1b4 (91%; 0.79 g) as a pale yellow oil. MS 201.8 (MH)+; Homogeneity by HPLC (TFA) @ 220 nm: 95%
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Synthesis routes and methods II

Procedure details

(Prepared by a modification of reported procedure WO Patent: WO2006/7700). To a solution of 2-bromo-3-nitro-anisole synthesized above (10.3 mmol, 1.0 eq.) in absolute ethanol and glacial acetic acid at room temperature was added iron powder (42.1 mmol, 4.1 eq). The resultant mixture was heated to reflux for 1.5 hours, and then cooled to room temperature. The reaction mixture was diluted with water, and solid sodium carbonate was added until the pH was 6-7. Dichloromethane was added, and the mixture was filtered through celite. The dried (sodium sulfate) organics were concentrated to afford 2-bromo-3-methoxy-aniline (I-10, X═Br, R1═CH3) as an oil. Yield: 90%; 1H NMR (400 MHz; CDCl3): 3.87 (s, 3H), 4.16 (br s, 2H), 6.31 (dd, J=8.0, 1.2 Hz, 1H), 6.42 (dt, J=8.0, 0.8, 0.4 Hz, 1H), 7.05 (t, J=8.0 Hz, 1H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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